19-Hydroxyandrostenedione

Aromatase Enzyme Kinetics Binding Affinity

19-Hydroxyandrostenedione (19-OHA) is the obligatory C19-hydroxylated intermediate in aromatase-mediated estrogen biosynthesis. It uniquely enables: - Authentic standard for HPLC/LC-MS quantification of aromatase reaction intermediates and inhibitor screening. - Key building block for streamlined synthesis of 19-norsteroidal APIs, reducing step-count. - Selective probe for OR51E2-mediated neuroendocrine trans-differentiation in prostate cancer models. Unlike androstenedione or 19-nor analogs, 19-OHA provides the essential C19-hydroxyl handle for derivatization and exhibits a distinct aromatase binding profile.

Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
CAS No. 61342-08-3
Cat. No. B7972090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name19-Hydroxyandrostenedione
CAS61342-08-3
Molecular FormulaC19H26O3
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34CO
InChIInChI=1S/C19H26O3/c1-18-8-7-16-14(15(18)4-5-17(18)22)3-2-12-10-13(21)6-9-19(12,16)11-20/h10,14-16,20H,2-9,11H2,1H3/t14-,15-,16-,18-,19+/m0/s1
InChIKeyXGUHPTGEXRHMQQ-BGJMDTOESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





19-Hydroxyandrostenedione: Key Properties for Research Procurement


19-Hydroxyandrostenedione (19-OHA, CAS 61342-08-3), also referred to as 19-hydroxyandrost-4-ene-3,17-dione [1], is a C19-hydroxylated steroid and a pivotal intermediate in the aromatase-mediated biosynthesis of estrogens from androgens [2]. This endogenous metabolite, characterized by a molecular formula of C19H26O3 and a molecular weight of 302.4 g/mol , serves a dual role: it is both a product of the incomplete aromatase reaction and a substrate for subsequent enzymatic transformations, including its oxidation to 19-oxoandrostenedione [3]. Its procurement as a high-purity analytical standard or research-grade material is critical for studies spanning steroid biochemistry, endocrinology, and oncology, where its precise quantification and functional interrogation are required.

Why 19-Hydroxyandrostenedione Cannot Be Substituted


Substituting 19-Hydroxyandrostenedione with its closest structural analogs—androstenedione (the native substrate) or 19-norandrostenedione (a demethylated derivative)—will fundamentally alter or nullify the experimental or synthetic outcome. While androstenedione serves as the precursor, 19-Hydroxyandrostenedione exhibits a distinct binding profile to aromatase, demonstrating a measurable affinity difference that impacts its role as a transient intermediate versus a competitive inhibitor [1]. Crucially, the C19-hydroxyl group is the obligatory structural handle for further derivatization, including the synthesis of 19-norsteroidal pharmaceuticals, a transformation impossible from the unmodified parent scaffold [2]. Conversely, the 19-nor analogs, lacking the C19 hydroxymethyl group entirely, are not intermediates but rather terminal products or artifacts, and cannot recapitulate the specific biological activities linked to the C19-hydroxylated motif, such as its role in neuroendocrine trans-differentiation [3]. The quantitative evidence below substantiates these critical functional divergences, guiding precise reagent selection.

19-Hydroxyandrostenedione: Quantitative Head-to-Head Evidence


Aromatase Binding Affinity vs. 19-Oxoandrostenedione

In biophysical studies with the purified aromatase enzyme (afCYP19), the binding affinity of 19-Hydroxyandrostenedione is approximately ten-fold higher than that of its immediate downstream metabolite, 19-oxoandrostenedione [1]. This differential affinity positions 19-OHA as a more potent competitor for the enzyme's active site, despite being an intermediate.

Aromatase Enzyme Kinetics Binding Affinity

Biocatalytic Synthesis Efficiency vs. Chemical Routes

A recent study demonstrated a unified biocatalytic C19-hydroxylation method that produces 19-OH-androstenedione via an efficient two-step process from a key intermediate [1]. The optimized fermentation process achieved a conversion rate of 80% for a crucial intermediate, a substantial improvement over the initial 20.3% conversion rate, and provides a multi-gram scale route to this industrially valuable intermediate. This methodology starkly contrasts with traditional chemical synthesis, which previously required up to 13 steps and suffered from low overall yields.

Biocatalysis Steroid Synthesis C-H Functionalization

Neuroendocrine Trans-Differentiation in Prostate Cancer Cells

19-Hydroxyandrostenedione, but not its structural analogs like testosterone or androstenedione, was identified as a potent agonist of the ectopic olfactory receptor OR51E2 in prostate cancer cells [1]. Activation of this receptor by the compound directly induced neuroendocrine trans-differentiation (NED), a clinically relevant phenotype change in advanced prostate cancer, as evidenced by decreased cell viability, induction of cell cycle arrest, and upregulation of neuronal markers such as neuron-specific enolase.

Oncology Prostate Cancer Neuroendocrine Differentiation

Conversion Rates as Aromatase Intermediate

19-Hydroxyandrostenedione is produced from androstenedione by aromatase and further metabolized to 19-oxoandrostenedione and estrone [1]. Studies using human placental microsomes demonstrated that the 19-hydroxylation step is not rate-limiting, with the 19-hydroxy and 19-oxo metabolites accumulating during the steady-state before the final aromatization to estrone. Crucially, inhibition profiles reveal that formation of 19-Hydroxyandrostenedione is differentially affected by suicide substrates (e.g., 4-OHA) compared to the formation of estrogens, confirming it is a product of an autonomous enzymatic activity rather than a freely dissociable obligatory intermediate [2].

Enzymology Steroidogenesis Metabolic Pathway Analysis

19-Hydroxyandrostenedione: Research & Industrial Applications


Probing Aromatase Structure and Mechanism

Used as an authentic analytical standard in radiometric-HPLC or LC-MS/MS assays to identify and quantify aromatase reaction intermediates [1]. Its distinct accumulation profile and differential susceptibility to inhibitors like 4-OHA, compared to the final estrogen products, make it an indispensable tool for elucidating the multi-step catalytic mechanism of aromatase and for high-throughput screening of next-generation aromatase inhibitors.

Scalable Synthesis of 19-Norsteroidal Pharmaceuticals

Serves as a critical building block in the biocatalytic synthesis of complex steroidal drugs [1]. Advanced synthetic biology methods now enable its production in high yield from simpler precursors, positioning it as a versatile starting material for the streamlined synthesis of C19-functionalized steroids and a wide range of 19-norsteroidal active pharmaceutical ingredients (APIs), thereby reducing step-count and improving process mass intensity.

Investigating Non-Genomic Steroid Signaling in Cancer

Employed as a selective chemical probe to study ectopic olfactory receptor (OR51E2) signaling in prostate cancer models [1]. Unlike canonical androgens, 19-Hydroxyandrostenedione uniquely triggers OR51E2-mediated neuroendocrine trans-differentiation, a key pathway in the development of castration-resistant prostate cancer (CRPC). Its use is therefore essential for target validation studies and for screening compounds that may modulate this novel, non-hormonal steroid signaling axis.

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